(R)-3-(Amino(cyclopropyl)methyl)-4-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is a compound that features a cyclopropyl group, an amino group, and a fluorophenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the catalytic asymmetric synthesis using chiral rhodium complexes, which allows for high yields and enantioselectivity . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to maintain cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenol moiety, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. For example, its interaction with lipid membranes can disrupt membrane integrity, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamines: Compounds with similar cyclopropyl and amino groups.
Fluorophenols: Compounds with similar fluorophenol moieties.
Aminophenols: Compounds with amino and phenol groups.
Uniqueness
®-3-(Amino(cyclopropyl)methyl)-4-fluorophenol is unique due to the combination of its cyclopropyl, amino, and fluorophenol groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Eigenschaften
Molekularformel |
C10H12FNO |
---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
3-[(R)-amino(cyclopropyl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c11-9-4-3-7(13)5-8(9)10(12)6-1-2-6/h3-6,10,13H,1-2,12H2/t10-/m1/s1 |
InChI-Schlüssel |
UXDXKCCYKGOPLP-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=C(C=CC(=C2)O)F)N |
Kanonische SMILES |
C1CC1C(C2=C(C=CC(=C2)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.